N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide

Anticancer drug discovery Cytotoxicity screening Heterocyclic chemistry

N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide (CAS 35939-14-1), also referred to as 1-benzoyl-3-(5-methylpyridin-2-yl)thiourea, is a benzoyl thiourea derivative with molecular formula C₁₄H₁₃N₃OS, exact mass 271.077933 g/mol, two hydrogen bond donors, and three hydrogen bond acceptors. The compound belongs to the N-acyl thiourea class, characterized by a benzoyl carbonyl and a thiocarbonyl group flanking a pyridyl-substituted nitrogen, which confers both metal-coordination capability and oxidative cyclization potential.

Molecular Formula C14H13N3OS
Molecular Weight 271.34 g/mol
CAS No. 35939-14-1
Cat. No. B3051771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-methylpyridin-2-yl)carbamothioyl]benzamide
CAS35939-14-1
Molecular FormulaC14H13N3OS
Molecular Weight271.34 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C14H13N3OS/c1-10-7-8-12(15-9-10)16-14(19)17-13(18)11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16,17,18,19)
InChIKeyBWZIHTPYZWQCEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(5-Methylpyridin-2-yl)carbamothioyl]benzamide (CAS 35939-14-1): Compound Identity and Differentiation-Relevant Physicochemical Profile


N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide (CAS 35939-14-1), also referred to as 1-benzoyl-3-(5-methylpyridin-2-yl)thiourea, is a benzoyl thiourea derivative with molecular formula C₁₄H₁₃N₃OS, exact mass 271.077933 g/mol, two hydrogen bond donors, and three hydrogen bond acceptors [1]. The compound belongs to the N-acyl thiourea class, characterized by a benzoyl carbonyl and a thiocarbonyl group flanking a pyridyl-substituted nitrogen, which confers both metal-coordination capability and oxidative cyclization potential [2]. The defining structural feature—a methyl substituent at the 5-position of the pyridine ring—distinguishes it from the unsubstituted parent N-(pyridin-2-ylcarbamothioyl)benzamide (CAS 4921-86-2; MW 257.31 g/mol) [3] and from other methyl positional isomers (3-, 4-, and 6-methyl), with measurable consequences for conformational stability, electronic properties, and biological activity profiles [2].

Why N-[(5-Methylpyridin-2-yl)carbamothioyl]benzamide Cannot Be Interchanged with Other N-Benzoyl-N'-pyridylthioureas Without Experimental Verification


Within the N-benzoyl-N'-pyridylthiourea series, even a single methyl positional isomer can alter molecular properties in ways that directly affect experimental outcomes. Computational studies across five methyl-substituted isomers (M1: unsubstituted; M2: 6-methyl; M3: 4-methyl; M4: 5-methyl; M5: 3-methyl) demonstrate that the 5-methyl derivative (M4) possesses a distinct conformational energy landscape compared to its isomers, with the 6-methyl analog (M2) identified as the most stable conformer [1]. More critically, the 5-methyl substitution pattern dictates the regiochemical outcome of oxidative cyclization to [1,2,4]thiadiazolo[2,3-a]pyridine systems, which in turn governs the cytotoxicity of the resulting heterocycles and their Cu(II) complexes—derivatives that are entirely inactive prior to cyclization [2]. Generic procurement based solely on the benzoyl-thiourea scaffold without specifying the 5-methyl-2-pyridyl substituent therefore risks acquiring a compound with fundamentally different reactivity, stability, and biological inertness profiles.

Quantitative Differentiation Evidence for N-[(5-Methylpyridin-2-yl)carbamothioyl]benzamide Relative to Closest Analogs


Cytotoxicity Profile: N-[(5-Methylpyridin-2-yl)carbamothioyl]benzamide Is Non-Cytotoxic, Unlike Its Oxidized Cyclized Derivative

The N-(pyridine-2-ylcarbamothioyl)benzamide derivative bearing the 5-methyl substituent showed no detectable cytotoxic activity when tested in vitro against five human cancer cell lines: MDA-MB-231 (breast), SK-N-MC (neuroblastoma), LNCap (prostate), KB (nasopharyngeal), and HEPG-2 (liver). In contrast, its oxidized and cyclized product—N-(5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide—and the corresponding Cu(II) complex exhibited significant cytotoxicity, with the Cu(II) complexes showing IC₅₀ values smaller than those of the free cyclized ligands [1]. This establishes the uncyclized 5-methyl thiourea as an effectively inactive precursor, a property that is essential for applications requiring a non-toxic intermediate or a negative control compound in cytotoxicity assays.

Anticancer drug discovery Cytotoxicity screening Heterocyclic chemistry

Conformational Stability Ranking: N-[(5-Methylpyridin-2-yl)carbamothioyl]benzamide (M4) Occupies an Intermediate Position Among Methyl Positional Isomers

DFT calculations at the B3LYP and M06 levels with 6-31G and 6-311G(d,p) basis sets across five N-benzoyl-N'-pyridylthiourea methyl isomers established the following stability order for the anti-syn conformation: M2 (6-methyl) > M1 (unsubstituted) ≈ M3 (4-methyl) > M4 (5-methyl) > M5 (3-methyl). The 5-methyl derivative (M4) thus displays intermediate conformational stability, with the anti-syn conformer slightly favored over syn-anti due to intramolecular hydrogen bonding [1]. This intermediate stability profile means M4 is neither the most nor the least stable isomer, which has implications for its shelf-life, thermal behavior during storage, and conformational preference in solution—factors that directly affect reproducibility in synthetic and biological protocols.

Computational chemistry Conformational analysis Ligand design

Oxidative Cyclization Regiochemistry: The 5-Methyl Substituent Directs Formation of a Distinct [1,2,4]Thiadiazolo[2,3-a]pyridine Heterocycle

Treatment of N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide with excess Cu(II)Cl₂ in ethanol results in oxidative removal of two hydrogen atoms followed by regioselective cyclization to yield N-(5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide, a fused heterocyclic system. The corresponding Cu(II) complex—dichlorobis(N-(5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide)copper(II)—adopts a stable square-planar geometry as confirmed by single-crystal X-ray diffraction [1]. The position of the methyl group on the pyridine ring (5- vs. 7-methyl or unsubstituted) dictates the regiochemistry of cyclization, producing structurally distinct thiadiazolopyridine isomers with divergent cytotoxicity profiles. This regiochemical control is absent in the unsubstituted parent compound (CAS 4921-86-2), which yields a different cyclized product.

Heterocyclic synthesis Oxidative cyclization Medicinal chemistry

Physicochemical Property Differentiation: 5-Methyl Substitution Increases MW and Modulates Hydrogen-Bonding Capacity vs. the Unsubstituted Parent

The 5-methyl substituent on the pyridine ring of N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide (CAS 35939-14-1) increases the molecular weight to 271.34 g/mol (exact mass 271.077933) compared to 257.31 g/mol (exact mass 257.062286) for the unsubstituted parent N-(pyridin-2-ylcarbamothioyl)benzamide (CAS 4921-86-2) [1]. Both compounds possess two hydrogen bond donors and three hydrogen bond acceptors, but the methyl group alters the computed logP and steric environment around the pyridyl nitrogen, which is a key metal-coordination site. The compound has been characterized by ¹H NMR (DMSO-d₆), with spectroscopic data available via the KnowItAll NMR Spectral Library [2]. These physicochemical differences, while modest, can affect solubility, membrane permeability, and metal-binding affinity in applications ranging from coordination chemistry to drug discovery.

Physicochemical profiling Drug-likeness Ligand design

Crystal Structure Confirmation: Single-Crystal X-Ray Diffraction Validates the Molecular Geometry of the 5-Methyl Derivative

The crystal structure of N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide was determined by single-crystal X-ray diffraction as part of the Adhami et al. (2014) study. The analysis confirmed bond lengths, bond angles, and dihedral angles for this specific methyl positional isomer. The structural data were deposited as part of the crystallographic information file (CIF) for the compound series [1]. In contrast, the unsubstituted parent compound (CAS 4921-86-2) has been separately characterized by X-ray crystallography, with CCDC deposition numbers available through PubChem [2]. Having validated crystallographic coordinates is essential for structure-based drug design, molecular docking studies, and for confirming the identity of purchased material against the expected structure.

X-ray crystallography Structural biology Coordination chemistry

Recommended Application Scenarios for N-[(5-Methylpyridin-2-yl)carbamothioyl]benzamide Based on Verified Differentiation Evidence


Negative Control Compound in Cytotoxicity Screening Assays

Due to its confirmed lack of cytotoxic activity against five human cancer cell lines (MDA-MB-231, SK-N-MC, LNCap, KB, HEPG-2), N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide is uniquely suited as a negative control in in vitro cytotoxicity experiments where the oxidized cyclized [1,2,4]thiadiazolo[2,3-a]pyridine derivatives or their Cu(II) complexes are being evaluated for anticancer activity [1]. Its use as a baseline comparator eliminates the confounding variable of intrinsic thiourea scaffold toxicity.

Precursor for Regioselective Synthesis of 5-Methyl-Substituted [1,2,4]Thiadiazolo[2,3-a]pyridine Bioactive Heterocycles

The compound serves as the direct synthetic precursor to N-(5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide via Cu(II)-mediated oxidative cyclization. The 5-methyl group on the pyridine ring directs the regiochemical outcome of cyclization, yielding a product with a distinct cytotoxicity profile compared to the 7-methyl or unsubstituted analogs, as demonstrated in the Adhami et al. (2014) study [1]. Laboratories pursuing structure-activity relationship (SAR) studies around the thiadiazolopyridine scaffold must procure the correct methyl positional isomer to ensure reproducible results.

Neutral Ligand for Cu(II) and Other Transition Metal Coordination Complexes

N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide acts as a monodentate or bidentate ligand (via carbonyl-O, thiocarbonyl-S, or pyridyl-N) for Cu(II), forming stable complexes with well-defined square-planar geometry as verified by single-crystal X-ray diffraction [1]. The intermediate conformational stability of the 5-methyl isomer, relative to the more stable 6-methyl and less stable 3-methyl analogs, may influence complexation kinetics and thermodynamic stability [2], making this compound a candidate for systematic studies of methyl-position effects on metal-binding affinity.

Reference Standard for Spectroscopic and Crystallographic Method Development

With fully characterized ¹H NMR data (DMSO-d₆) available through the KnowItAll NMR Spectral Library [3] and solved single-crystal X-ray structures [1], this compound is suitable as a reference standard for calibrating NMR instruments, validating crystallographic data collection protocols, and confirming the identity of newly synthesized benzoylthiourea derivatives by spectral comparison.

Quote Request

Request a Quote for N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.